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molecular formula C7H12ClNO2 B2361876 N-methyl-N-(oxan-4-yl)carbamoyl chloride CAS No. 220641-84-9

N-methyl-N-(oxan-4-yl)carbamoyl chloride

Cat. No. B2361876
M. Wt: 177.63
InChI Key: RWFUXLPVGAMXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06277790B1

Procedure details

248 g (2.5 mol) of phosgene, 96 g (0.83 mol) of N-methyl-N-(tetrahydro-2H-pyran-4-yl)amine and 84 g (0.83 mol) of triethylamine were reacted by the method of the process described in Intermediate 1.2. Yield 108 g. 1H NMR (250 MHz, in CDCl3): δ=1.60-1.95 (m, 4H), 2.94 and 3.01 (2 s, together 3H), 3.35-3.55 (rm, 2H), 3.95-4.10 (m, 2H), 4.27-4.46 (m, 1H).
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 1.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(Cl)=[O:2].[CH3:5][NH:6][CH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.C(N(CC)CC)C>>[CH3:5][N:6]([CH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)[C:1]([Cl:4])=[O:2]

Inputs

Step One
Name
Quantity
248 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
96 g
Type
reactant
Smiles
CNC1CCOCC1
Name
Quantity
84 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Intermediate 1.2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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